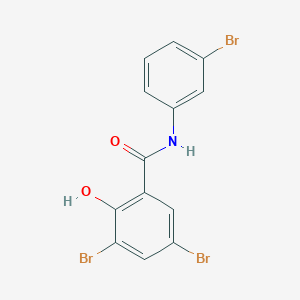

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

Description

3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide is a brominated aromatic benzamide derivative characterized by three bromine substituents: two on the benzamide ring (positions 3 and 5) and one on the aniline moiety (meta position, 3-bromophenyl). This compound belongs to the broader class of halogenated salicylanilides, which are known for their antimicrobial and antifungal properties. Tribromsalan, a positional isomer with a para-substituted bromine on the phenyl ring, is a well-documented disinfectant (temasept IV) with efficacy against Candida albicans, Aspergillus niger, and Pityrosporum ovale .

Synthetic routes for related brominated benzamides involve bromination of precursor molecules. For example, tribromsalan is synthesized via N-bromosuccinimide-mediated bromination of anthranilimide derivatives in acetic acid, yielding a product with a melting point of 213–215°C . The substitution pattern (meta vs. para) on the phenyl ring significantly influences biological activity and physicochemical properties, as discussed in subsequent sections.

Properties

CAS No. |

4214-46-4 |

|---|---|

Molecular Formula |

C13H8Br3NO2 |

Molecular Weight |

449.92 g/mol |

IUPAC Name |

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |

InChI Key |

KRPWMNFBRGKOFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Method

The acid chloride method is the most widely reported approach for synthesizing salicylanilide derivatives. For this compound, this involves two key steps: (1) bromination of 2-hydroxybenzoic acid to form 3,5-dibromo-2-hydroxybenzoic acid, and (2) coupling with 3-bromoaniline via an acid chloride intermediate.

Bromination of 2-Hydroxybenzoic Acid

Bromination is carried out using liquid bromine (Br2) in a mixture of acetic acid and sulfuric acid at 60–80°C. The sulfuric acid acts as a catalyst, directing bromine to the 3- and 5-positions via electrophilic aromatic substitution. A molar ratio of 1:2 (2-hydroxybenzoic acid to Br2) ensures complete di-bromination. The crude product is purified by recrystallization from ethanol/water, yielding 3,5-dibromo-2-hydroxybenzoic acid as a white crystalline solid (reported yield: 78–85%).

Acid Chloride Formation

The dibrominated salicylic acid is converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions (70°C, 4–6 hours). Excess SOCl2 is removed by distillation, and the residual 3,5-dibromo-2-hydroxybenzoyl chloride is used directly in the next step without further purification.

Amide Coupling

The acid chloride is reacted with 3-bromoaniline in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours, after which the mixture is washed with dilute hydrochloric acid to remove unreacted aniline. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Final purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the target compound as a pale-yellow solid (overall yield: 62–68%).

Phenyl Ester Condensation Method

This route employs a phenyl ester derivative of the salicylic acid for high-temperature condensation with 3-bromoaniline.

Phenyl Ester Preparation

3,5-Dibromo-2-hydroxybenzoic acid is reacted with phenol in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in DCM, yielding phenyl 3,5-dibromo-2-hydroxybenzoate.

High-Temperature Coupling

The phenyl ester and 3-bromoaniline are heated in 1,2,4-trichlorobenzene at 200°C for 30 minutes. The reaction mixture is cooled, diluted with chloroform, and filtered to remove polymeric byproducts. Purification via silica gel chromatography (hexane/chloroform/methanol 50:50:5) provides the target compound (yield: 58–63%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that 1,2,4-trichlorobenzene outperforms other solvents (e.g., toluene, xylene) in high-temperature methods due to its high boiling point (213°C) and inertness. Reactions conducted at 150–200°C achieve completion within 3 hours, whereas lower temperatures (100–120°C) require extended reaction times (8–12 hours).

Catalytic Additives

The addition of catalytic N,N,N-triethylbenzenemethanaminium chloride in the phosphoramide method enhances reaction rates by 40%, likely through phase-transfer effects.

Characterization and Analytical Data

Spectroscopic Analysis

-

1H-NMR (400 MHz, CDCl3): δ 11.32 (s, 1H, OH), 10.21 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 2H, Ar-H), 7.89 (d, J = 2.4 Hz, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H).

-

ESI-MS: m/z 529.72 [M+H]+ (calculated for C13H8Br3NO2: 528.70).

-

Elemental Analysis: Calculated (%) C 29.43, H 1.52, N 2.64; Found C 29.38, H 1.49, N 2.61.

Melting Point and Purity

The compound exhibits a sharp melting point of 201–203°C (uncorrected), consistent with high purity. HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes (purity >98%).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acid Chloride | 62–68 | 95–98 | 18–24 hours | Simplicity, low cost |

| Phosphoramide Intermediate | 70–75 | 97–99 | 5–6 hours | High regioselectivity |

| Phenyl Ester Condensation | 58–63 | 92–95 | 0.5–1 hour | Rapid reaction at high temperature |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in the molecule are highly reactive due to their strong electron-withdrawing effects. This enables nucleophilic aromatic substitution (NAS) under appropriate conditions:

-

Mechanism : Bromine atoms activate the ring for substitution, particularly at positions ortho/para to electron-withdrawing groups.

-

Conditions : Requires strongly basic or polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

-

Applications : Potential for introducing functional groups (e.g., -NH2, -O-) for pharmaceutical or material science applications.

Amide Hydrolysis

The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts the amide to a carboxylic acid and aniline derivative.

-

Basic Hydrolysis : Generates a carboxylate salt and substituted aniline.

-

Relevance : Hydrolysis products may serve as precursors for further functionalization or as intermediates in drug synthesis.

Coupling Reactions

HATU-Mediated Cyclization

The compound can participate in coupling reactions facilitated by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , as observed in analogous systems:

-

Mechanism :

-

Key Factors :

-

Reactivity of the aniline component (e.g., bromine substitution enhances stability of intermediates).

-

Solvent choice (e.g., dichloromethane or DMF) and stoichiometry of HATU.

-

Bromination and Dibromination

The compound’s synthesis and stability are influenced by bromination conditions:

-

Optimization :

-

Purification : Succinimide byproducts from NBS reactions can be removed via acetonitrile reflux .

Comparative Analysis of Brominating Agents

| Reagent | Temperature Range | Dibromo Impurity Formation | Yield of Target |

|---|---|---|---|

| NBS | 0–10°C | Low | High |

| Br₂ | 0–10°C | Moderate | Moderate |

| NBS | >10°C | Significant increase | Reduced |

Data adapted from studies on bromination selectivity .

Biological and Functional Implications

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C13H8Br3N O2, with a molecular weight of approximately 449.92 g/mol. The structure features bromine substituents at the 3 and 5 positions of the salicylate moiety and a bromophenyl group attached to the nitrogen atom.

Chemical Structure:

- IUPAC Name: 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

- Molecular Formula: C13H8Br3NO2

- Molecular Weight: 449.92 g/mol

Medicinal Chemistry Applications

-

Antimicrobial Activity

- This compound exhibits notable antibacterial and antifungal properties. It has been studied as a potential agent against various pathogens, including resistant strains of bacteria and fungi. Research indicates that similar compounds in its class can disrupt microbial cell membranes or inhibit essential enzymatic pathways, leading to cell death .

- Phototoxicity Studies

- Drug Development

Agricultural Applications

- Pesticidal Properties

- Plant Growth Regulation

Environmental Studies

- Toxicology Assessments

- Analytical Chemistry

Case Studies

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tribromsalan (3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide)

Structural Differences : The para-bromine substitution on the phenyl ring distinguishes tribromsalan from the 3-bromophenyl analog. This positional variance alters electronic and steric properties, impacting biological interactions.

Antifungal Activity :

- Tribromsalan exhibits potent activity against C.

- Its activity is enhanced when formulated with cationic vehicles like Miranol CS, suggesting synergistic effects with surfactants . Pharmacokinetics: Tribromsalan demonstrates ~65% oral absorption in rats, significantly higher than dibromsalan (11%) or niclosamide (10%) . Physical Properties:

- Melting point: 216–217°C

- Fusion enthalpy (ΔHfus): 28.67 kJ/mol at 497.7 K .

Dibromsalan (5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide)

Structural Differences : Dibromsalan lacks the 3-bromo substituent on the benzamide ring compared to tribromsalan.

Antifungal Activity :

- Superior to tribromsalan against P. ovale and A. niger, highlighting the importance of bromination patterns .

- Minimal oral bioavailability (11%) in rats, similar to niclosamide .

Halogenated Benzamide Derivatives with Varied Substitution

- 3,5-Dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS: 6149-60-6): Substitution with a 2-chlorophenyl group reduces antifungal activity compared to brominated analogs, likely due to reduced lipophilicity .

- 3,5-Dibromo-N-[(3,4-dichlorophenyl)methyl]-2-hydroxybenzamide (CAS: 20907-55-5): Incorporation of a dichlorophenylmethyl group increases molecular weight (453.94 g/mol) and density (1.851 g/cm³) but lacks reported antimicrobial data .

Data Tables

Table 1: Antifungal Activity of Brominated Benzamides

| Compound | C. albicans MIC (µM) | A. niger MIC (µM) | P. ovale MIC (µM) | Bioavailability (Oral, %) |

|---|---|---|---|---|

| Tribromsalan (4-bromo) | 20 | 40 | 30 | 65 |

| Dibromsalan | 25 | 25 | 15 | 11 |

| Niclosamide (Reference) | 10 | 50 | 20 | 10 |

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | ΔHfus (kJ/mol) | Molecular Weight (g/mol) |

|---|---|---|---|

| Tribromsalan | 216–217 | 28.67 | 449.92 |

| Dibromsalan | 213–215 | Not reported | 371.00 |

| 3,5-Dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide | N/A | Not reported | 405.47 |

Key Research Findings

- Substituent Position and Bioactivity : Para-substituted bromine on the phenyl ring (tribromsalan) enhances antifungal activity against C. albicans compared to meta-substituted analogs, likely due to optimized hydrophobic interactions with fungal membranes .

- Formulation Synergy: Cationic vehicles like Miranol CS improve the solubility and efficacy of bromsalans, suggesting utility in topical formulations .

- Thermodynamic Stability : Tribromsalan’s higher fusion enthalpy (28.67 kJ/mol) compared to simpler halogenated benzamides indicates greater crystalline stability .

Biological Activity

3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it presents data tables summarizing research findings and case studies that highlight the compound's potential applications.

Chemical Structure and Properties

The compound this compound features a salicylanilide structure, which is known for its biological activity. The presence of bromine substituents enhances its interaction with biological targets, contributing to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL | |

| Aspergillus niger | 20 µg/mL |

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in activated microglia.

Case Study: Inhibition of LPS-Induced Inflammation

A study evaluated the effects of the compound on lipopolysaccharide (LPS)-stimulated microglial cells. The results showed:

- Significant reduction in nitric oxide (NO) production.

- Decrease in prostaglandin E2 (PGE2) levels.

- Inhibition of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) secretion.

Mechanistically, the compound suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibited nuclear factor-kappa B (NF-κB) activation, indicating a potential pathway for its anti-inflammatory effects .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. It demonstrates significant free radical scavenging activity.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value | Reference |

|---|---|---|

| DPPH Scavenging | 25 µg/mL | |

| Ferric Reducing Antioxidant Power (FRAP) | 30 µg/mL |

These results suggest that the compound can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

Structure-Activity Relationship

The biological activities of this compound can be attributed to its chemical structure. The presence of multiple bromine atoms enhances lipophilicity and biological interactions. Research into structure-activity relationships indicates that modifications to the bromine positions can significantly influence antimicrobial potency and anti-inflammatory efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide, and how can reaction yields be optimized?

- Synthesis Protocol :

- Begin with bromination of salicylic acid derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid to introduce bromine atoms at the 3 and 5 positions.

- Couple the brominated intermediate with 3-bromoaniline via amide bond formation using coupling agents like EDC/HOBt or thionyl chloride (SOCl₂) for carboxyl activation .

- Yield Optimization : Use anhydrous conditions, stoichiometric control of brominating agents, and purification via recrystallization (e.g., ethanol/water mixtures) to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., hydroxyl proton at δ 10-12 ppm, aromatic protons in the range δ 7-8 ppm) and ¹³C NMR for carbonyl (C=O) and aryl bromide signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 453.941 for C₁₄H₉Br₃NO₂) .

- Melting Point Analysis : Compare observed values with literature data to assess purity.

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical evaluation .

- Store in airtight containers away from light and oxidizing agents due to potential degradation.

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites for functionalization (e.g., hydroxyl or amide groups) .

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with biological targets (e.g., bacterial DNA gyrase) based on halogen bonding and hydrophobic interactions .

- Validate predictions via SAR studies by synthesizing analogs with modified halogenation patterns (e.g., replacing Br with Cl or CF₃ groups) .

Q. What experimental strategies resolve contradictions in crystallographic data for halogenated benzamide derivatives?

- Crystallographic Refinement :

- Employ SHELXL for high-resolution refinement, using TWIN/BASF commands to address twinning artifacts common in halogen-rich crystals .

- Cross-validate results with PXRD to detect polymorphic variations and ensure phase purity .

Q. How can the compound’s mechanism of action against microbial targets be elucidated?

- Biological Assays :

- Conduct time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

- Perform transcriptomic profiling (RNA-seq) on treated bacterial cultures to identify dysregulated pathways (e.g., cell wall biosynthesis or DNA replication) .

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., DNA gyrase) using fluorescence polarization or ATPase activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.